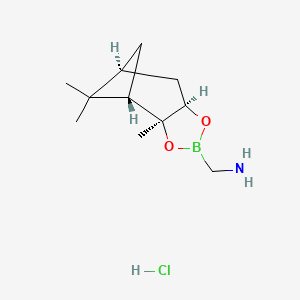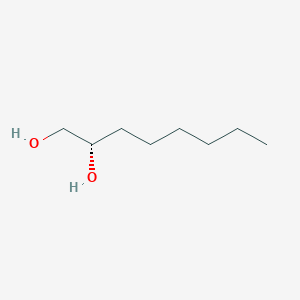
(2S)-octane-1,2-diol
Übersicht
Beschreibung
(2S)-Octane-1,2-diol is a chiral diol with the molecular formula C8H18O2 It is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of an octane chain The compound is notable for its stereochemistry, with the hydroxyl group on the second carbon being in the S-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2S)-Octane-1,2-diol can be synthesized through several methods. One common approach involves the asymmetric dihydroxylation of alkenes. For instance, the Sharpless asymmetric dihydroxylation method uses a chiral catalyst to add hydroxyl groups to an alkene, resulting in the formation of this compound. The reaction typically employs osmium tetroxide (OsO4) as the oxidant and a chiral ligand such as dihydroquinidine p-chlorobenzoate (DHQ)2PHAL under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of octene oxides. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired diol. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-Octane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of alkanes. Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like platinum (Pt) is a typical method.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can replace hydroxyl groups with chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: H2 gas with Pt or Pd/C catalyst.
Substitution: SOCl2 for chlorination.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
(2S)-Octane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals due to its bifunctional nature.
Wirkmechanismus
The mechanism by which (2S)-octane-1,2-diol exerts its effects depends on its interaction with molecular targets. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that facilitate various transformations. The stereochemistry of the compound plays a crucial role in determining its reactivity and the outcome of its reactions.
Vergleich Mit ähnlichen Verbindungen
(2R)-Octane-1,2-diol: The enantiomer of (2S)-octane-1,2-diol with the hydroxyl group on the second carbon in the R-configuration.
1,2-Octanediol: A diastereomer with different spatial arrangement of hydroxyl groups.
1,3-Octanediol: A structural isomer with hydroxyl groups on the first and third carbon atoms.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
(2S)-octane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJTFQOBWATKX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3292098.png)
![N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B3292100.png)
![6-Bromo-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3292112.png)
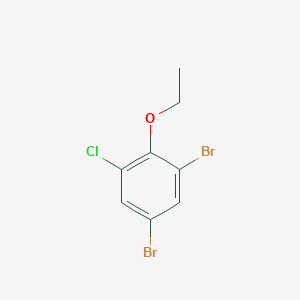
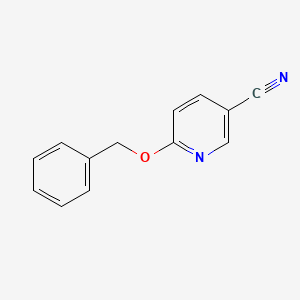
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3292144.png)


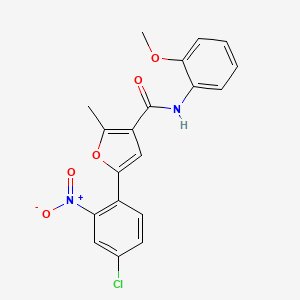
![1'-[(3,4-dimethoxyphenyl)methyl]-7'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B3292160.png)
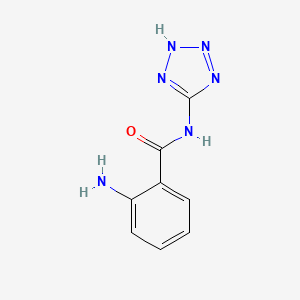

![Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3292172.png)
